[1,2,4]Triazolo[1,5-a]pyrimidine

Catalog No.
S579631
CAS No.
275-02-5
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[1,5-a]pyrimidine

CAS Number

275-02-5

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H

InChI Key

SRNKZYRMFBGSGE-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC=N2)N=C1

Synonyms

1,2,4-triazolo(1,5-a)pyrimidine

Canonical SMILES

C1=CN2C(=NC=N2)N=C1

The exact mass of the compound [1,2,4]Triazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[1,2,4]Triazolo[1,5-a]pyrimidine is a privileged, nitrogen-rich fused bicyclic heterocycle characterized by its high thermodynamic stability and versatile coordination chemistry. Commercially procured as a highly pure crystalline solid, it serves as a critical structural core in advanced medicinal chemistry, particularly as a purine bioisostere and kinase inhibitor scaffold. Furthermore, its extended π-electron system and multiple nitrogen donor sites make it an exceptional precursor for high-performance industrial corrosion inhibitors and agrochemicals. For technical buyers, prioritizing this specific isomeric form ensures reproducible downstream functionalization without the structural unpredictability associated with less stable analogs [1].

Attempting to substitute[1,2,4]triazolo[1,5-a]pyrimidine with its structural isomer, [1,2,4]triazolo[4,3-a]pyrimidine, introduces severe processability risks due to the Dimroth rearrangement. Under varied pH conditions or thermal stress during synthesis, the [4,3-a] isomer spontaneously ring-opens and rearranges into the thermodynamically favored [1,5-a] form, destroying reaction stoichiometry and yielding impure product mixtures. Furthermore, substituting the fused core with simple, unfused pyrimidines or triazoles fails to replicate the precise spatial arrangement of the four nitrogen heteroatoms, which is strictly required for optimal metal chelation in corrosion inhibitors and specific hydrogen-bonding networks in pharmaceutical active sites [1].

Thermodynamic Superiority Over the [4,3-a] Isomer

Quantum chemical calculations and experimental synthetic workflows demonstrate that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is thermodynamically more stable than the [4,3-a] isomer by 60–62 kJ/mol. This massive energy gap drives the Dimroth rearrangement, meaning that the [4,3-a] form is inherently unstable under standard oxidative cyclization or basic conditions [1].

Evidence DimensionThermodynamic stability (ΔE)
Target Compound Data[1,5-a] isomer (Stable end-product)
Comparator Or Baseline[4,3-a] isomer
Quantified Difference[1,5-a] is 60–62 kJ/mol more stable
ConditionsDensity Functional Theory (DFT) calculations and microwave-assisted synthesis

Procuring the [1,5-a] isomer directly eliminates the risk of in-process spontaneous rearrangement, ensuring high-yield, reproducible downstream derivatization.

Obligate Nitrogen-Mediated Electrostatic Interactions in Drug Design

In the development of DCN1–UBC12 interaction inhibitors, replacing the [1,2,4]triazolo[1,5-a]pyrimidine core with a pyrazolo[1,5-a]pyrimidine (replacing a specific nitrogen with a carbon atom) resulted in a dramatic loss of target affinity. The unique positioning of the nitrogen atoms in the [1,5-a] triazole ring is strictly required to maintain critical electrostatic interactions within the binding pocket, a feature that carbon-substituted analogs cannot replicate[1].

Evidence DimensionTarget binding affinity / Electrostatic interaction viability
Target Compound Data[1,2,4]Triazolo[1,5-a]pyrimidine core (Maintained high potency, IC50 < 100 nM for optimized leads)
Comparator Or BaselinePyrazolo[1,5-a]pyrimidine core
Quantified DifferenceDramatic decrease in inhibitory activity upon N-to-C substitution
ConditionsIn vitro DCN1–UBC12 protein-protein interaction assay

Validates the procurement of this exact scaffold for oncology pipelines, as closely related bicyclic systems fail to provide the necessary pharmacophore.

High-Efficiency Metal Chelation in Acidic Environments

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit exceptional corrosion inhibition for mild steel and copper in 1 M HCl, achieving up to 99.14% inhibition efficiency at low micromolar doses (e.g., 21 μM). The fused pyrimidine-triazole system provides a dense, fully conjugated π-electron cloud and multiple nitrogen donor atoms that facilitate strong chemisorption onto metal d-orbitals, vastly outperforming unfused or monocyclic nitrogen heterocycles [1].

Evidence DimensionCorrosion inhibition efficiency
Target Compound DataUp to 99.14% inhibition efficiency
Comparator Or BaselineUnfused triazoles / simple pyrimidines (Baseline performance)
Quantified DifferenceNear-total corrosion arrest at low micromolar concentrations
Conditions1 M HCl on mild steel/copper, 45 °C, evaluated via mass loss and electrochemical impedance spectroscopy (EIS)

For industrial formulators, this core provides a highly efficient, low-toxicity alternative to traditional heavy-metal or highly volatile organic corrosion inhibitors.

Purine Bioisostere in Oncology and Antiviral Drug Discovery

Due to its isoelectronic nature with purine, the[1,2,4]triazolo[1,5-a]pyrimidine core is an optimal starting material for synthesizing kinase inhibitors and antiviral agents. It allows researchers to bypass off-target purine toxicities while exploiting its unique electrostatic profile for high-affinity binding, directly leveraging the structural specificity demonstrated in scaffold replacement studies [1].

High-Performance Acid Pickling and Anti-Corrosive Coatings

The compound's dense nitrogen array and strong chemisorption properties make it a premium precursor for developing mixed-type corrosion inhibitors. It is particularly suited for formulations protecting mild steel and copper in aggressive hydrochloric or nitric acid environments, where it achieves near-total inhibition [2].

Agrochemical Development and Herbicide Synthesis

As the structural backbone of commercial herbicides, procuring high-purity [1,2,4]triazolo[1,5-a]pyrimidine is essential for agricultural chemical manufacturers. Its thermodynamic stability ensures that large-scale, high-temperature synthetic steps proceed without yield-destroying isomerizations [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

275-02-5

Wikipedia

(1,2,4)Triazolo(1,5-a)pyrimidine

Dates

Last modified: 08-15-2023

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